molecular formula C6H4BrFN2O B1376125 3-Bromo-5-fluoroisonicotinamide CAS No. 1353636-72-2

3-Bromo-5-fluoroisonicotinamide

Cat. No.: B1376125
CAS No.: 1353636-72-2
M. Wt: 219.01 g/mol
InChI Key: CBKWWOPTBBELNC-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoroisonicotinamide is a useful research compound. Its molecular formula is C6H4BrFN2O and its molecular weight is 219.01 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-fluoropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O/c7-3-1-10-2-4(8)5(3)6(9)11/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKWWOPTBBELNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856253
Record name 3-Bromo-5-fluoropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353636-72-2
Record name 3-Bromo-5-fluoropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing the Significance of Halogenated Nicotinamide Derivatives in Chemical Research

Halogenated nicotinamide (B372718) derivatives are a cornerstone of modern medicinal chemistry and materials science. The pyridine (B92270) ring, a heterocyclic organic compound, is a fundamental structure in numerous natural products, including nicotinic acid and nicotinamide, as well as a vast array of pharmaceuticals. nih.govwikipedia.org The introduction of halogen atoms—such as fluorine, chlorine, and bromine—onto the nicotinamide scaffold dramatically influences the molecule's physicochemical properties and biological activity. acs.orgmdpi.com

The strategic placement of halogens can enhance a molecule's metabolic stability, permeability, and binding affinity to biological targets. nih.gov For instance, fluorine is a common substituent in drug design, while chlorine, bromine, and iodine can participate in halogen bonding, a type of noncovalent interaction that can stabilize ligand-protein complexes. nih.govacs.org Research has shown that nicotinamide derivatives featuring a bromo group can exhibit significant apoptotic activity against cancer cells. nih.gov

The diverse applications of halogenated nicotinamide derivatives are extensive. They have been investigated for their potential as antifungal agents, with some compounds showing inhibitory activity against various fungi. nih.gov Furthermore, they are explored as inhibitors for enzymes like succinate (B1194679) dehydrogenase and 17β-hydroxysteroid dehydrogenase type 1, which are implicated in various diseases. mdpi.comnih.gov The ability to fine-tune the electronic and steric properties of the nicotinamide core through halogenation makes these compounds valuable tools in the rational design of new molecules with specific functions. mdpi.comresearchgate.net

Below is an interactive data table summarizing the properties of selected halogenated nicotinamide and related derivatives:

Interactive Data Table: Properties of Selected Halogenated Pyridine Derivatives
Compound NameChemical FormulaMolecular Weight ( g/mol )Key Research Finding
3-Bromo-5-fluoroisonicotinamideC6H4BrFN2O219.01A building block in organic synthesis. americanelements.com
NicotinamideC6H6N2O122.12A fundamental B vitamin and precursor to coenzymes. nih.gov
3-Bromo-5-fluoroisonicotinic acidC6H3BrFNO2220.00An intermediate in chemical synthesis. bldpharm.com

Historical Perspectives and Evolution of Research Trajectories in Pyridine Amide Chemistry

Targeted Synthesis of 3-Bromo-5-fluoroisonicotinamide

The construction of this compound can be approached through direct synthesis from closely related precursors or via more elaborate multi-step pathways starting from basic building blocks.

The most straightforward route to this compound involves the amidation of its corresponding carboxylic acid, 3-bromo-5-fluoroisonicotinic acid. This precursor is commercially available, which facilitates its use as a starting material. synchem.de The direct conversion of a carboxylic acid to a primary amide can be achieved using various standard amide coupling reagents.

A common laboratory-scale method involves the activation of the carboxylic acid followed by reaction with an ammonia (B1221849) source. For instance, the reaction of 3-bromo-4-phenylisothiazole-5-carboxamide with sodium nitrite (B80452) in trifluoroacetic acid yielded the corresponding carboxylic acid, a reaction that can be conceptually reversed to form the amide from the acid. mdpi.com A similar strategy applied to 3-bromo-5-fluoroisonicotinic acid would involve its conversion to an activated intermediate (e.g., an acyl chloride or an active ester) followed by treatment with ammonia or an ammonia equivalent.

On an industrial scale, the catalytic hydration of the corresponding nitrile (3-bromo-5-fluoro-4-cyanopyridine) presents a more atom-economical and environmentally friendly approach. google.com This method utilizes solid heterogeneous catalysts to convert pyridine nitriles to their respective amides with high selectivity and yield, often allowing for catalyst recycling. google.com

Optimization of these direct synthesis methods typically focuses on reaction conditions such as solvent, temperature, catalyst loading, and reaction time to maximize yield and purity while minimizing side-product formation. The choice of coupling reagent and base is also critical in laboratory-scale syntheses to ensure efficient conversion without compromising the sensitive halogen substituents on the pyridine ring.

Such pathways often rely on the regioselective functionalization of a pre-existing pyridine ring. For example, a synthetic sequence could begin with a fluorinated pyridine derivative, which is then selectively brominated at the 3-position and subsequently carboxylated at the 4-position. The final step would then be the amidation of the carboxylic acid.

An illustrative example of a multi-step synthesis for a related compound, 3-bromo-4-isobutyloxyphenyl carbothioamide, started from 4-hydroxybenzonitrile (B152051) and involved a three-step sequence of bromination, oxyalkylation, and thioamidation. researchgate.net A similar logic could be applied to pyridine-based systems. Continuous-flow processes are also being developed for the multi-step synthesis of complex molecules, which can enhance efficiency and safety by minimizing the isolation of potentially hazardous intermediates. rsc.orgsyrris.jp

Advanced Amide Bond Formation Strategies in Pyridine Systems

The formation of the amide bond in pyridine-containing molecules is a critical transformation. Research has focused on developing novel, efficient, and selective methods for this purpose.

Catalytic methods for amide bond formation are highly desirable as they avoid the use of stoichiometric activating agents, leading to less waste and higher efficiency. Several catalytic systems have been developed for the amidation of carboxylic acids and their derivatives.

Palladium-Catalyzed Amination : Palladium complexes with chelating phosphine (B1218219) ligands have been shown to effectively catalyze the amination of 2-halopyridines and pyridyl triflates using hydrazine (B178648) derivatives, which can subsequently be converted to amides. nih.gov

Silicon-Based Catalysts : Triarylsilanols have emerged as the first examples of silicon-centered molecular catalysts for the direct amidation of carboxylic acids with amines. acs.org Tris(p-haloaryl)silanols, in particular, show enhanced catalytic activity. acs.org

Catalytic Hydration of Nitriles : As mentioned previously, the hydration of nitriles to amides can be catalyzed by solid heterogeneous catalysts, providing a green route to pyridine carboxamides. google.com

Silver(I) Complexes : Ag(I) complexes containing pyridine and amidoxime (B1450833) ligands have been designed and shown to possess catalytic activity, for instance, in the hydrolysis of organophosphates, demonstrating the potential of such metal-ligand systems in bond-forming and bond-breaking processes involving amide-like functionalities. nih.gov

Table 1: Overview of Catalytic Amidation Methodologies

Catalyst System Substrates Key Features
Palladium/Chelating Phosphine Ligands 2-Halopyridines, Pyridyl Triflates Effective for C-N bond formation at the 2-position of the pyridine ring. nih.gov
Triarylsilanols Carboxylic Acids, Amines First silicon-centered molecular catalysts for direct amidation. acs.org
Solid Heterogeneous Catalysts Pyridine Nitriles, Water Eco-friendly process for industrial scale production with catalyst recycling. google.com
Ag(I) Pyridine-Amidoxime Complexes - Demonstrates catalytic potential of metal-ligand systems in related reactions. nih.gov

Oxidative amidation represents an unconventional approach to amide synthesis, where the amide carbonyl group is generated through the cleavage of a C-C bond. This strategy allows for the use of ketones or other readily available starting materials as acyl donors.

Several methods have been developed for this transformation in pyridine systems:

A metal-free approach utilizes tert-butyl hydroperoxide (TBHP) and tetra-n-butylammonium iodide (TBAI) to mediate the synthesis of N-(pyridine-2-yl)amides from ketones and 2-aminopyridine (B139424) in water. nih.gov This reaction proceeds via a direct oxidative C-C bond cleavage. nih.gov

Another metal-free method employs pyridine hydrochloride to promote the reaction of aromatic amines with 1,3-diketones, achieving C-C bond cleavage and subsequent amidation under solvent-free conditions. bohrium.combohrium.com

AIBN (2,2'-azoisobutyronitrile) can also promote the amidation of anilines with 1,3-diketones under aerobic, metal-free conditions through oxidative C-C bond cleavage. researchgate.net

Ruthenium porphyrin complexes can catalyze the oxidation of N-acyl cyclic amines with pyridine-N-oxides, leading to N-acyl amino acids through an oxidative C-N bond cleavage, which is a related transformation. nih.gov

The synthesis of specifically substituted pyridines like this compound heavily relies on the ability to introduce functional groups at desired positions on the pyridine ring with high selectivity. The inherent electronic properties of the pyridine ring often direct incoming electrophiles and nucleophiles to specific positions (typically C2, C4, and C6). Therefore, achieving functionalization at other positions, such as C3 and C5, often requires specialized strategies.

Activation via N-Oxides or Phosphonium (B103445) Salts : Pyridine N-oxides can be used to alter the reactivity of the ring. Alternatively, pyridines can be converted into heterocyclic phosphonium salts, which can then undergo subsequent transformations to introduce various functional groups at the C4-position. acs.org

Directing Group-Free C-H Functionalization : Recent advances have enabled the meta-C-H functionalization of pyridines without the need for a directing group. nih.gov These methods often involve the temporary dearomatization of the pyridine ring to an electron-rich intermediate, which then undergoes regioselective electrophilic functionalization. nih.gov

Photochemical and Organocatalytic Methods : Photochemical approaches using organocatalysts can enable the functionalization of pyridines with radicals. acs.org By generating pyridinyl radicals through single-electron reduction of pyridinium (B92312) ions, novel selectivities that differ from classical Minisci reactions can be achieved. acs.org

Carbene Intermediates : The use of transition metals to generate pyridine carbenes allows for the regio- and stereoselective functionalization of the pyridine ring at various positions. eurekaselect.com

An in-depth analysis of the synthetic methodologies and chemical transformations pertinent to the formation of this compound reveals a landscape of sophisticated and evolving chemical strategies. The precise installation of bromine and fluorine atoms onto the nicotinamide (B372718) scaffold presents unique regiochemical challenges, necessitating advanced techniques ranging from directed halogenation to emerging technologies like flow chemistry and specialized radiosynthesis.

Medicinal Chemistry and Biological Activity Studies

3-Bromo-5-fluoroisonicotinamide as a Key Intermediate in Bioactive Compound Development

The inherent reactivity of the carbon-bromine bond in this compound allows for its use as a pivotal intermediate in the construction of more complex molecules with potential therapeutic applications. This scaffold has been identified as a component in the synthesis of various classes of compounds, though specific, publicly available examples of its direct use in named, late-stage clinical candidates are limited. Theoretical applications and its presence in chemical supplier catalogs suggest its utility in research and development.

The principles of rational drug design can be applied to this compound to generate derivatives with improved biological functions. By leveraging computational modeling and understanding the structure of target proteins, medicinal chemists can design modifications to the core structure. For instance, the bromine atom can be replaced through Suzuki or Sonogashira coupling reactions to introduce aryl or alkynyl groups, respectively. These additions can be designed to interact with specific pockets within an enzyme's active site, thereby enhancing inhibitory potency and selectivity. The fluorine atom, with its high electronegativity, can modulate the pKa of the molecule and form favorable hydrogen bond interactions with biological targets.

While specific SAR studies for derivatives of this compound are not extensively documented in public literature, the broader class of substituted isonicotinamides has been a subject of such investigations. Generally, in SAR studies of related heterocyclic compounds, the nature and position of substituents on the pyridine (B92270) ring are systematically varied to determine their effect on biological activity. For example, replacing the bromo group with different functionalities would allow researchers to probe the steric and electronic requirements of a particular biological target. Similarly, exploring alternative substitutions at other positions of the pyridine ring would provide a comprehensive understanding of the pharmacophore.

Compound Class General Observation from SAR Studies
Substituted IsonicotinamidesThe nature and position of substituents significantly impact biological activity.
Halogenated PyridinesHalogens can influence metabolic stability and binding affinity through various interactions.

Enzyme Modulation and Inhibitory Mechanisms

The isonicotinamide (B137802) structure is a key component of several enzyme inhibitors. For instance, it is found in the structure of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme for many dehydrogenases. Derivatives of isonicotinamide are often designed to act as competitive inhibitors of NAD+-dependent enzymes.

The presence of a reactive handle like the bromine atom on the this compound scaffold could, in principle, be exploited for the design of covalent inhibitors. While the bromo group itself is not a typical warhead for covalent inhibition, it could be replaced by functionalities known to form covalent bonds with nucleophilic residues (e.g., cysteine, serine) in an enzyme's active site. For example, a Suzuki coupling could introduce a vinyl or acrylamide (B121943) group, which are known Michael acceptors. This strategy can lead to irreversible inhibition and prolonged duration of action. The mechanistic insights for such hypothetical inhibitors would involve detailed kinetic studies and structural biology to confirm the formation of a covalent bond and understand the binding mode.

Antiproliferative and Therapeutic Potential

The development of novel antiproliferative agents is a cornerstone of cancer research. Many effective anticancer drugs target enzymes that are crucial for tumor growth and survival. Given the potential of this compound derivatives to act as enzyme inhibitors, they represent a potential, albeit underexplored, avenue for the discovery of new antiproliferative compounds. The therapeutic potential would depend on the specific derivative's potency, selectivity, and pharmacokinetic properties. To date, there is a lack of published data demonstrating the antiproliferative activity of compounds directly synthesized from this compound.

Bioconjugation and Chemoproteomic Applications

The potential of this compound as a tool in bioconjugation or chemoproteomics has not been described in the available scientific literature.

No studies have been identified that utilize this compound for the cysteine-specific modification of proteins.

There is no information available on the development or use of this compound as a molecular probe for biological systems.

Computational and Theoretical Chemistry Applications

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic nature of a molecule, which in turn dictates its reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 3-bromo-5-fluoroisonicotinamide, DFT calculations would typically be employed to determine its ground-state geometry, orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the distribution of electron density. These calculations could provide insights into the molecule's stability and the regions most susceptible to electrophilic or nucleophilic attack. The electrostatic potential surface, another output of DFT calculations, would visualize the charge distribution and help predict intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-7.2 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-1.5 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap5.7 eVRelates to the molecule's kinetic stability and reactivity.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule.

Note: The values in this table are illustrative and not based on actual experimental or computational results.

Computational chemistry plays a crucial role in mapping out the pathways of chemical reactions. For this compound, theoretical calculations could be used to explore potential reaction mechanisms, such as nucleophilic aromatic substitution or cross-coupling reactions involving the bromine and fluorine atoms. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction coordinate diagram can be constructed. This would allow for the determination of activation energies and reaction rates, providing a deeper understanding of the compound's reactivity and guiding the design of synthetic routes.

Molecular Modeling and Ligand-Target Interactions

Molecular modeling techniques are essential in the field of drug discovery and materials science for predicting how a molecule might interact with a biological target or another molecule.

Computational docking is a method used to predict the preferred orientation of a ligand when it binds to a target protein. If this compound were to be investigated as a potential inhibitor of a specific enzyme, docking simulations would be performed to place the molecule into the enzyme's active site. The results would provide a binding score, indicating the strength of the interaction, and visualize the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.

Following docking, molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent. This allows for a more accurate assessment of the stability of the binding pose and the key interactions involved.

A primary goal of molecular modeling in drug discovery is the prediction of a ligand's binding affinity for its target. Techniques such as free energy perturbation (FEP) and thermodynamic integration (TI) can be used in conjunction with molecular dynamics simulations to calculate the free energy of binding. These predictions can help prioritize compounds for synthesis and experimental testing.

Furthermore, computational methods can be used to predict the selectivity of a compound for its intended target over other related proteins. By performing docking and binding free energy calculations for this compound against a panel of proteins, its selectivity profile could be computationally assessed. This is a critical step in drug development to minimize off-target effects.

While the specific application of these computational techniques to this compound is not yet a matter of public record, the methodologies described represent the standard in silico approaches that would be used to characterize this and other novel chemical entities.

Analytical Methodologies for Chemical Research

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a molecule. For 3-Bromo-5-fluoroisonicotinamide, ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are utilized to map out the carbon-hydrogen framework.

In a typical ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) ring would appear as distinct signals, with their chemical shifts and coupling patterns dictated by the influence of the bromine, fluorine, and carboxamide substituents. The fluorine atom, in particular, will cause characteristic splitting of the signals of nearby protons. The two protons of the amide group (-CONH₂) may also be visible, often as a broad singlet.

¹³C NMR provides information on the carbon skeleton. Each unique carbon atom in the molecule will produce a signal at a specific chemical shift. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms, as well as the carbonyl carbon of the amide group, would be expected to show characteristic shifts.

Further structural confirmation can be obtained using two-dimensional NMR techniques, which can show correlations between different nuclei and thus help to definitively assign the structure.

Table 1: Representative ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Assignment
Data not available in public literature Data not available Pyridine ring protons
Data not available in public literature Broad singlet Amide (-CONH₂) protons

This table is representative and awaits specific data from experimental analysis.

Table 2: Representative ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
Data not available in public literature Carbonyl carbon (C=O)
Data not available in public literature Pyridine ring carbons

This table is representative and awaits specific data from experimental analysis.

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and can also be used to identify potential impurities. In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected to correspond to its molecular weight.

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2 peaks) of nearly equal intensity. This isotopic pattern is a strong indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the compound.

Mass spectrometry can also be coupled with chromatographic techniques (like HPLC, discussed below) to separate and identify impurities present in a sample, which is crucial for quality control.

Table 3: Mass Spectrometry Data for this compound

Ion Calculated m/z Observed m/z
[M]⁺ (with ⁷⁹Br) 217.95 Data not available
[M]⁺ (with ⁸¹Br) 219.95 Data not available

This table is representative and awaits specific data from experimental analysis.

Chromatographic Separation and Purification Strategies

Chromatographic techniques are essential for both the analysis of a compound's purity and for its purification from reaction mixtures. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of chemical compounds. In an analytical context, HPLC can be used to determine the purity of a sample of this compound with high accuracy. A typical HPLC setup would involve a stationary phase (e.g., a C18 silica (B1680970) column) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water). The compound would elute at a specific retention time, and the area of its peak in the chromatogram is proportional to its concentration. Impurities would appear as separate peaks at different retention times.

For purification, preparative HPLC can be employed. This technique uses larger columns and higher flow rates to separate larger quantities of the compound from impurities, yielding a highly pure final product. The conditions for analytical HPLC are often optimized and then scaled up for preparative applications.

Table 4: Representative HPLC Method Parameters for this compound

Parameter Condition
Column e.g., C18, 4.6 x 150 mm, 5 µm
Mobile Phase e.g., Gradient of Acetonitrile and Water
Flow Rate e.g., 1.0 mL/min
Detection e.g., UV at 254 nm

This table is representative and awaits specific data from experimental analysis.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used to monitor the progress of a chemical reaction. researchgate.net For the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material like silica gel). The plate is then placed in a developing chamber with a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates. By comparing the spots of the reaction mixture to those of the starting materials and a reference standard of the product, a chemist can quickly assess the status of the reaction and determine when it is complete.

Future Research Trajectories and Interdisciplinary Perspectives

The exploration of 3-bromo-5-fluoroisonicotinamide and related halogenated pyridine (B92270) amides is poised to benefit significantly from the integration of cutting-edge technologies and methodologies from diverse scientific disciplines. These future research avenues promise to accelerate the discovery process, enhance the sustainability of chemical synthesis, and provide a deeper understanding of the biological interactions of these compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-Bromo-5-fluoroisonicotinamide, and how do reaction parameters (e.g., temperature, catalyst) impact yield?

  • Methodological Answer : The synthesis typically involves halogenation of fluorinated pyridine precursors. For example, bromination of 5-fluoroisonicotinamide derivatives using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) to avoid over-bromination. Reaction optimization may require adjusting stoichiometric ratios of brominating agents (e.g., Br₂ or PBr₃) and monitoring via TLC or HPLC . AI-driven retrosynthetic tools (e.g., Reaxys-based models) can predict feasible routes, prioritizing regioselectivity for the 3-position bromine substitution .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For NMR, the fluorine atom induces splitting patterns in adjacent protons (e.g., coupling constants J~8–12 Hz for aromatic F-H interactions). LC-MS with electrospray ionization (ESI) confirms molecular ion peaks (e.g., [M+H]+ at m/z 233.98). X-ray crystallography resolves regiochemistry ambiguities, particularly when positional isomers (e.g., 5-bromo vs. 3-bromo) are possible .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or solubility data for halogenated pyridine derivatives like this compound?

  • Methodological Answer : Contradictions often arise from polymorphic forms or impurities. Recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) followed by differential scanning calorimetry (DSC) can identify stable polymorphs. Comparative solubility studies in DMSO, ethanol, and THF should be conducted at standardized temperatures (e.g., 25°C) with Karl Fischer titration to quantify residual moisture, which affects solubility .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation or ring-opening) during cross-coupling reactions involving this compound?

  • Methodological Answer : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require ligand optimization to suppress β-hydride elimination. Bulky ligands like SPhos enhance stability of the Pd intermediate. Low-temperature conditions (0–40°C) and degassed solvents minimize radical pathways that cause dehalogenation. Monitoring reaction progress via in situ FT-IR or GC-MS helps terminate reactions before side products dominate .

Q. How do structural analogs (e.g., 6-Bromo-2-fluoronicotinamide) inform structure-activity relationship (SAR) studies for kinase inhibitors?

  • Methodological Answer : Comparative assays using analogs with varied halogen positions (e.g., 3-Br vs. 5-Br) reveal steric and electronic effects on target binding. For example, 3-Bromo-5-fluoro substitution may enhance hydrophobic interactions in ATP-binding pockets, while fluorine improves metabolic stability. Computational docking (e.g., AutoDock Vina) paired with enzymatic IC₅₀ measurements validates SAR hypotheses .

Q. What safety protocols are critical when handling bromo-fluoro heterocycles, and how do decomposition products affect experimental outcomes?

  • Methodological Answer : Use inert atmosphere gloveboxes for air-sensitive reactions (e.g., Grignard additions). Thermal decomposition (TGA analysis) shows bromo-fluoro compounds release HBr and HF above 150°C; thus, reactions should avoid exceeding 100°C. Emergency neutralization protocols (e.g., calcium gluconate gel for HF exposure) and fume hoods with HEPA filters are mandatory .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.